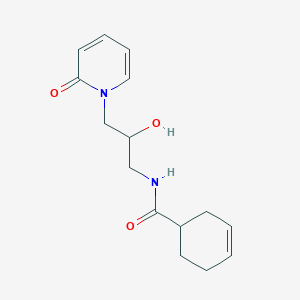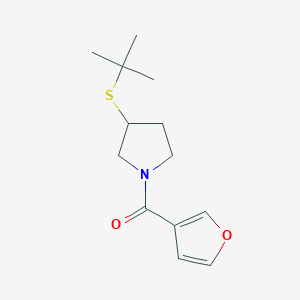
(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, often involves the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile . The regio- and stereoselectivity of the reaction are determined by the nature of the 1,3-dipole and the dipolarophile . Molecular Structure Analysis
The pyrrolidine ring, a key component of(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, is a five-membered nitrogen heterocycle . The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Chemical Reactions Analysis
The pyrrolidine ring in(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone can be synthesized from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Polysubstituted Furans Synthesis : A novel catalyst-free, one-pot synthesis method for polysubstituted furans has been developed. This technique uses a multicomponent reaction involving similar compounds and achieves efficient synthesis (Damavandi, Sandaroos, & Pashirzad, 2012).
- One-Pot Synthesis Approach : An efficient one-pot synthetic procedure for similar pyrrole derivatives, highlighting the economical synthesis of such compounds, has been established (Kaur & Kumar, 2018).
Chemical Structure and Interactions
- 3-Methylthio-Substituted Derivatives Synthesis : The synthesis of 3-methylthio-substituted furans, pyrroles, and related derivatives has been described, offering insights into the synthesis process and structural modifications of similar compounds (Yin et al., 2008).
- Planarity of Substituted Pyrrole and Furan Rings : A study on the planarity of substituted pyrrole and furan rings in similar chemical structures provides insights into the structural characteristics of these compounds (Dazie et al., 2017).
Biological Applications and Evaluations
- Biological Evaluation of Derivatives : Synthesized pyrazoline and pyridinyl methanone derivatives, including compounds with furan elements, have been evaluated for antiinflammatory and antibacterial activities, showcasing the potential biological applications of similar compounds (Ravula et al., 2016).
- Antimicrobial Activities : Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from similar compounds have been synthesized and tested for antimicrobial activities, highlighting the potential drug applications of these derivatives (Singh, Singh, & Bhanuka, 2016).
Material Science and Chemistry
- Conducting Organic Copolymers : Research on the synthesis and electrochemical polymerization of derivatives, including furan and pyrrole compounds, sheds light on the development of electronically conducting organic copolymers, significant for material science applications (Schweiger et al., 2000).
Direcciones Futuras
The pyrrolidine ring, a key component of (3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone, is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that (3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone and similar compounds could have significant potential in future drug discovery efforts .
Propiedades
IUPAC Name |
(3-tert-butylsulfanylpyrrolidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)17-11-4-6-14(8-11)12(15)10-5-7-16-9-10/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZZFPFIODGKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylthio)pyrrolidin-1-yl)(furan-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)
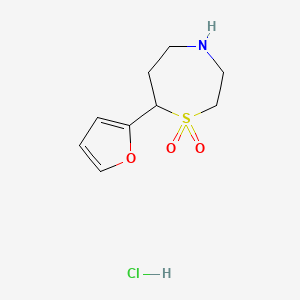
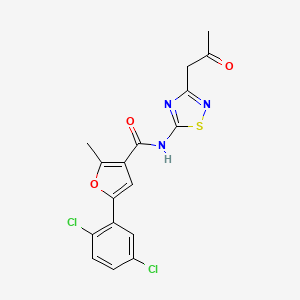
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)
![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)
![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)
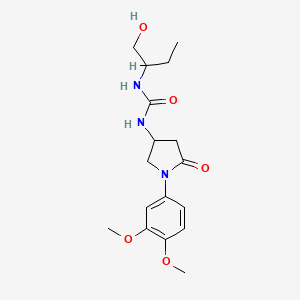
![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)
![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)
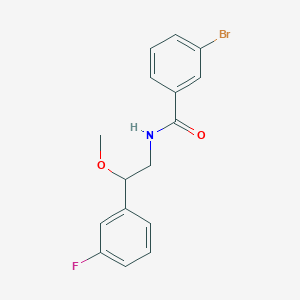
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)
